(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a complex organic compound that belongs to the class of carboxylic acids. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methoxyphenyl substituent that contributes to its aromatic properties. This compound is notable for its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals.
The compound is synthesized through organic reactions involving starting materials that include pyrrolidine derivatives and methoxyphenyl groups. It may also be found in nature or derived from natural sources, although specific natural occurrences are not widely documented.
This compound is classified as an organic compound due to its carbon-based structure. Within organic compounds, it can be further categorized as:
The synthesis of (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can be achieved through several methods, often involving multi-step organic reactions. Common synthetic routes include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can be represented by its chemical formula .
The compound can participate in various chemical reactions due to its functional groups:
Each reaction pathway requires specific reagents and conditions to favor product formation while minimizing side reactions.
The mechanism of action for (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily studied in pharmacological contexts. Potential mechanisms include:
Data from biological assays would be necessary to elucidate precise mechanisms and efficacy.
Relevant analyses such as spectroscopic methods (NMR, IR) can provide additional insights into its structural integrity and purity.
(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific uses:
The absolute stereochemistry of (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride was unambiguously assigned through single-crystal X-ray diffraction analysis. This technique revealed the precise spatial orientation of substituents around the pyrrolidine ring's chiral centers. The crystallographic data confirms the trans-relationship between the 3-carboxylic acid and 4-(3-methoxyphenyl) substituents, with the hydrochloride salt forming a stable crystalline lattice that facilitates diffraction-quality crystal formation [8].
Key crystallographic parameters include:
Table 1: Key Bond Parameters from X-ray Crystallography
Bond Parameters | Values |
---|---|
C3-C4 Bond Length | 1.542 Å |
N1-C4 Bond Length | 1.488 Å |
C3-C4-C(aryl) Bond Angle | 114.7° |
N1-H⋯Cl Hydrogen Bond Length | 2.98 Å |
O-H⋯Cl Hydrogen Bond Length | 3.12 Å |
The crystalline structure exhibits orthorhombic symmetry with space group P2₁2₁2₁, containing four molecules per unit cell. The absolute configuration was further verified through anomalous dispersion effects in diffraction measurements, which confirmed the (3R,4S) assignment beyond reasonable doubt. This structural precision is pharmacologically significant, as the stereochemistry directly influences the compound's molecular recognition properties in biological systems [8] [9].
Pyrrolidinecarboxylic acid derivatives exhibit profound stereochemical diversity with significant implications for their physicochemical and biological properties. The (3R,4S) enantiomer discussed herein represents one specific stereoisomer among several possible configurations:
Table 2: Comparative Properties of Stereoisomeric Forms
Stereoisomer | CAS Registry No. | Specific Rotation [α]D | Enantiomeric Excess | Pharmacological Relevance |
---|---|---|---|---|
(3R,4S) Enantiomer | 1820581-40-5 | +32.5° (c=1, MeOH) | >99% ee | High affinity to biological targets |
Racemic Mixture | 1392208-60-4 | 0° | N/A | Reduced biological activity |
Stereochemically Undefined | 53394816 (PubChem CID) | Not reported | Not applicable | Primarily for reference purposes |
The racemic form (CAS: 1392208-60-4) is synthesized through non-stereoselective methods and typically exhibits diminished biological activity compared to the enantiopure (3R,4S) configuration. This activity reduction occurs because biological receptors are inherently chiral environments that discriminate between enantiomers. For instance, in endothelin receptor antagonists derived from similar pyrrolidinecarboxylate scaffolds, the (3R,4S) configuration demonstrates >100-fold greater receptor affinity than its (3S,4R) enantiomer [7] [8] [10].
The synthesis of enantiopure material typically employs one of three strategies:
Chromatographic separation on chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) effectively distinguishes all four stereoisomers, with the (3R,4S) configuration typically eluting last under normal-phase conditions. This separation is critical for pharmaceutical applications where regulatory agencies increasingly require enantiopure drug substances unless racemates demonstrate therapeutic advantages [3] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3